3,4,6-Trimethoxy-5-oxo-8-benzo[7]annulenecarboxylic acid methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 7-DESOXYPURPUROGALLIN-7-CARBOXYLATE TRIMETHYL ETHER typically involves multiple steps, starting from simpler organic molecules. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of METHYL 7-DESOXYPURPUROGALLIN-7-CARBOXYLATE TRIMETHYL ETHER may involve large-scale organic synthesis techniques. These methods are designed to optimize the efficiency and cost-effectiveness of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: METHYL 7-DESOXYPURPUROGALLIN-7-CARBOXYLATE TRIMETHYL ETHER can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by specific reagents and conditions that promote the desired chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of METHYL 7-DESOXYPURPUROGALLIN-7-CARBOXYLATE TRIMETHYL ETHER include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of METHYL 7-DESOXYPURPUROGALLIN-7-CARBOXYLATE TRIMETHYL ETHER depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .
Scientific Research Applications
METHYL 7-DESOXYPURPUROGALLIN-7-CARBOXYLATE TRIMETHYL ETHER has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules . In medicine, researchers are exploring its potential therapeutic properties and its role in drug development . Additionally, this compound has industrial applications, particularly in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of METHYL 7-DESOXYPURPUROGALLIN-7-CARBOXYLATE TRIMETHYL ETHER involves its interaction with specific molecular targets and pathways within cells . These interactions can lead to various biological effects, depending on the context and the specific pathways involved . For example, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
METHYL 7-DESOXYPURPUROGALLIN-7-CARBOXYLATE TRIMETHYL ETHER can be compared with other similar compounds, such as methyl 3,4,6-trimethoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate . While these compounds share structural similarities, METHYL 7-DESOXYPURPUROGALLIN-7-CARBOXYLATE TRIMETHYL ETHER is unique in its specific arrangement of functional groups and its resulting chemical properties . This uniqueness makes it particularly valuable for certain applications in scientific research and industry .
Properties
Molecular Formula |
C16H16O6 |
---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
methyl 3,4,6-trimethoxy-5-oxobenzo[7]annulene-8-carboxylate |
InChI |
InChI=1S/C16H16O6/c1-19-11-6-5-9-7-10(16(18)22-4)8-12(20-2)14(17)13(9)15(11)21-3/h5-8H,1-4H3 |
InChI Key |
MCWFXQXXVFZOIE-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=C(C=C(C2=O)OC)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C(C2=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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